The synthesis of (S)-(+)-modafinic acid can be achieved through various methods, primarily involving the hydrolysis of modafinil or its prodrug adrafinil. A common synthetic route involves the enzymatic hydrolysis using esterases or amidases, which convert modafinil into its acid form. Alternative synthetic approaches include chemical transformations such as oxidation and substitution reactions.
These methods highlight the versatility in synthesizing (S)-(+)-modafinic acid from various starting materials through both enzymatic and chemical processes.
(S)-(+)-Modafinic acid features a chiral center, contributing to its enantiomeric specificity. The molecular formula is C₁₅H₁₅N₁O₃S, with a molar mass of approximately 295.35 g/mol. The structure includes:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into its structure, with characteristic peaks indicating the presence of specific functional groups and confirming stereochemistry .
(S)-(+)-Modafinic acid participates in several chemical reactions typical for carboxylic acids:
These reactions are significant for developing derivatives with modified pharmacological profiles or improved solubility.
While (S)-(+)-modafinic acid itself does not contribute significantly to these effects, understanding its metabolism provides insights into how modafinil's pharmacokinetics operate. The rapid conversion of modafinil to (S)-(+)-modafinic acid enhances clearance rates and influences dosing regimens for therapeutic use.
(S)-(+)-Modafinic acid exhibits several notable physical and chemical properties:
These properties are crucial for understanding how (S)-(+)-modafinic acid behaves in biological systems and its potential applications in pharmaceuticals.
(S)-(+)-Modafinic acid has limited direct applications compared to its parent compound but serves as an important intermediate in drug metabolism studies. Its primary applications include:
The discovery of (S)-(+)-Modafinic acid is inextricably linked to the development of modafinil. In 1974, French chemists at Laboratoire L. Lafon synthesized adrafinil (benzhydryl sulfinyl-2 acetohydroxamic acid) during a screening program for novel analgesics. Pharmacological characterization revealed unexpected wakefulness-promoting effects in animal models. Subsequent optimization yielded modafinil (benzhydryl sulfinylacetamide), which demonstrated superior potency and duration of action [1].
Early metabolic studies in humans identified (S)-(+)-Modafinic acid as the dominant circulating metabolite, accounting for 35–51% of urinary excreted modafinil-derived compounds. Structural characterization confirmed it arises via amide hydrolysis of the parent drug’s terminal acetamide group, converting –C(O)NH₂ to –COOH. This reaction is mediated by esterase/amidase enzymes in hepatic and extrahepatic tissues. A minor metabolite, modafinil sulfone, forms via cytochrome P450-mediated S-oxidation but is pharmacologically negligible due to low concentrations [2] [5].
Table 1: Key Compounds in Modafinil Metabolism
Compound | Structural Feature | Role |
---|---|---|
Modafinil | Benzhydryl sulfinylacetamide | Parent drug; wakefulness promoter |
(S)-(+)-Modafinic acid | Benzhydryl sulfinylacetic acid | Primary metabolite; inactive at clinical concentrations |
Modafinil sulfone | Benzhydryl sulfonylacetamide | Minor oxidative metabolite |
Adrafinil | Benzhydryl sulfinylacetohydroxamic acid | Prodrug; metabolized to modafinil in vivo |
(S)-(+)-Modafinic acid is pivotal in determining modafinil’s pharmacokinetic behavior. After oral modafinil administration, ~40–65% of the dose undergoes hydrolytic conversion to the acid metabolite, primarily via hepatic amidases. Population pharmacokinetic (PopPK) modeling reveals:
Crucially, ethnic variability significantly impacts (S)-(+)-Modafinic acid kinetics. A PopPK study across five Chinese ethnic groups demonstrated:
This variability stems from polymorphisms in esterase/amidase enzymes (e.g., paraoxonases), which catalyze hydrolysis. The findings underscore that drugs/prodrugs metabolized by these enzymes require ethnicity-specific dosing considerations [2].
Table 2: Pharmacokinetic Variability of (S)-(+)-Modafinic Acid by Ethnicity
Ethnic Group | Clearance vs. Han Chinese | Relative Conversion Fraction | Key Implication |
---|---|---|---|
Korean | ↑ 25% | 0.53 | Higher metabolic capacity; faster elimination |
Uygur | ↑ 12% | 0.24 | Moderate increase in clearance |
Hui | ↑ 12% | 0.24 | Moderate increase in clearance |
Han (Reference) | - | 0.24 | Baseline metabolic profile |
Mongolian | ↔ | 0.24 | Similar to Han |
Drug interaction studies indicate (S)-(+)-Modafinic acid’s pharmacokinetics are largely unaltered by coadministered stimulants (e.g., methylphenidate), though a slight delay in absorption (tₘₐₓ) may occur. This stability contrasts with modafinil, which induces CYP3A4 and alters the metabolism of CYP3A4 substrates [5] [10].
(S)-(+)-Modafinic acid serves as a critical tool for isolating modafinil’s primary pharmacological effects from those of its metabolites. In vitro receptor profiling confirms the acid metabolite has negligible affinity for dopamine transporters (DAT), norepinephrine transporters (NET), or glutamate receptors (NMDA, AMPA) at clinically relevant concentrations. This contrasts with modafinil, which exhibits low-affinity DAT binding and modulates glutamatergic signaling [4] [7].
Research using (S)-(+)-Modafinic acid has clarified two mechanisms of modafinil’s action:
In disease models, the metabolite helps dissect neurotransmitter dysregulation:
Thus, (S)-(+)-Modafinic acid is academically indispensable for:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7